molecular formula C46H32F12FeP2 B3068801 CID 146159931 CAS No. 849925-17-3

CID 146159931

Cat. No.: B3068801
CAS No.: 849925-17-3
M. Wt: 930.5 g/mol
InChI Key: LKNKYBWIZNAXBY-UHFFFAOYSA-N
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Description

sold in collaboration with Solvias AG

Scientific Research Applications

Catalytic Applications

  • Nickel-Catalyzed C–N Cross-Coupling : Utilized in nickel-catalyzed cross-coupling of (hetero)aryl electrophiles with primary or secondary amines (Clark et al., 2017).
  • Hydroamination Reactions Catalyzed by Gold Compounds : Plays a role in catalytic ring closing reactions and hydroamination reactions with gold compounds containing bis(phosphino)ferrocene ligands (Wolfarth et al., 2020).
  • Palladium Catalyzed Reactions : Involved in Pd(BF4)2 complexes of bis(alkyl- or aryl-)thio- and bis(diphenylphosphino)-ferrocenes reacting with (CH3CN)4Pd(BF4)2 (Sato et al., 1988).

Coordination and Synthesis

  • Synthesis and Coordination in Complexes : Used in the synthesis and coordination of 1′-(diphenylphosphino)ferrocene-1-sulfonate anion for catalytic applications (Zábranský et al., 2018).
  • Complex Formation with Transition Metals : Involved in the formation of complexes with transition metals, showcasing its utility in coordination chemistry (Schulz et al., 2012).

Redox Behavior and Electrochemical Properties

  • Redox Behavior in Ferrocenium Congeners : Explored for its redox behavior in the formation of ferrocenium congeners, contributing to the understanding of electrochemical properties of ferrocenes (Zanello et al., 2001).

Ligand Design and Asymmetric Catalysis

  • Ligand Design for Asymmetric Hydrogenation : Employed in the design of ligands for asymmetric hydrogenation using rhodium-catalyzed reactions, indicating its significance in chiral catalysis (Maienza et al., 1999).
  • Application in Catalytic Ring-Closing Reactions : Used in catalytic ring-closing reactions of gold compounds, highlighting its versatility in catalytic processes (Michaels et al., 2019).

Chiral Synthesis and Catalysis

  • Chiral Synthesis Catalyzed by Transition Metal Complexes : Plays a crucial role in chiral synthesis catalyzed by ferrocenylphosphine-transition metal complexes, demonstrating its importance in asymmetric catalysis (Hayashi et al., 1989).

Properties

InChI

InChI=1S/C41H27F12P2.C5H5.Fe/c1-25(34-16-10-17-35(34)36-15-8-9-18-37(36)55(30-11-4-2-5-12-30)31-13-6-3-7-14-31)54(32-21-26(38(42,43)44)19-27(22-32)39(45,46)47)33-23-28(40(48,49)50)20-29(24-33)41(51,52)53;1-2-4-5-3-1;/h2-25H,1H3;1-5H;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNKYBWIZNAXBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC([C]1[CH][CH][CH][C]1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F.[CH]1[CH][CH][CH][CH]1.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H32F12FeP2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

930.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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